molecular formula C5H10N4 B194033 1-Cyano-3-(1-methylethyl)guanidine CAS No. 44830-55-9

1-Cyano-3-(1-methylethyl)guanidine

Cat. No. B194033
CAS RN: 44830-55-9
M. Wt: 126.16 g/mol
InChI Key: SRUGWSFEPMKUAK-UHFFFAOYSA-N
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Description

1-Cyano-3-(1-methylethyl)guanidine, also known as N-Cyano-N’- (1-methylethyl)guanidine or Proguanil Related Compound A, is a chemical compound with the molecular formula C5H10N4 . It has a molecular weight of 126.16 g/mol. This compound is primarily used for research purposes.


Synthesis Analysis

The synthesis of guanidine derivatives, including 1-Cyano-3-(1-methylethyl)guanidine, involves various methods. One approach involves a one-pot synthesis of diverse N, N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . Another method involves a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines .


Molecular Structure Analysis

The molecular structure of 1-Cyano-3-(1-methylethyl)guanidine consists of a guanidine group attached to a cyano group and a 1-methylethyl group . The guanidine group is a functional group consisting of two amine groups attached to a central carbon atom, forming a planar structure .

Scientific Research Applications

Analytical Methods in Plasma

A study by Pearce, Leavens, & Mcdowall (1989) developed a method for determining a similar compound, 2-cyano-1-methyl-3-[4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl]guanidine, in plasma. This method, involving liquid-solid extraction and HPLC with UV detection, is precise and accurate, potentially applicable for similar compounds like 1-Cyano-3-(1-methylethyl)guanidine in plasma samples.

Chemical Synthesis and Medicinal Chemistry

In the field of medicinal chemistry, Geyer et al. (2016) describe the synthesis and study of 2-Cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[2-(phenylsulfanyl)ethyl]guanidine, a compound structurally related to 1-Cyano-3-(1-methylethyl)guanidine, highlighting its potential as a histamine receptor agonist.

Structural Studies

Structural analysis is another application, as demonstrated by Ianelli & Pelizzi (1992), who reported on the crystal and molecular structures of N-cyano-N'-methyl-N"-(2-[(2-amino-5-thiazolyl)methylthio] ethyl) guanidine, a compound similar to 1-Cyano-3-(1-methylethyl)guanidine. Such studies are crucial for understanding the molecular interactions and properties of these compounds.

Biological Applications

In the context of biological applications, Estévez-Sarmiento et al. (2022) investigated the effects of guanidine derivatives on human cancer cells, indicating the potential role of similar guanidine compounds like 1-Cyano-3-(1-methylethyl)guanidine in cancer research.

Guanidines in Radical Synthesis

Marie-Hélène Larraufie et al. (2010) explored the use of guanidines in the radical synthesis of polyclic frameworks, a method that could be applicable for synthesizing complex structures related to 1-Cyano-3-(1-methylethyl)guanidine.

Metal Complexes with Guanidine

Sancho, Soto, & Borrás (1985) described the complexes of CoII, NiII, and CuII with N-cyano-N'-methyl-N"(2-[(5-methyl-1H-imidazol-4-yl)methylthio]ethyl)guanidine, showing the versatility of guanidine derivatives in forming complexes with various metals.

properties

IUPAC Name

1-cyano-2-propan-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUGWSFEPMKUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196317
Record name 1-Cyano-3-(1-methylethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-3-(1-methylethyl)guanidine

CAS RN

44830-55-9
Record name 1-Cyano-3-(1-methylethyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044830559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyano-3-(1-methylethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYANO-3-(1-METHYLETHYL)GUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DW6SBV5M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NR Pai, SS Sawant - Der Pharma Chemica, 2014 - cabdirect.org
Proguanil is a synthetic biguanide derivative of pyrimidine. It is widely used in chemoprophylaxis of malaria. It is chronically administered for malaria prophylaxis in sickle cell patients …
Number of citations: 3 www.cabdirect.org

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